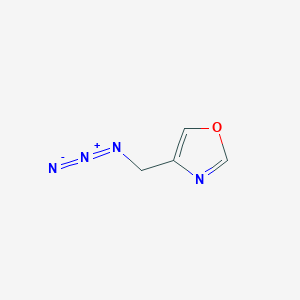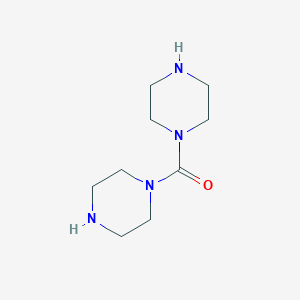
Di(1-piperazinyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di(1-piperazinyl)methanone is a chemical compound with the molecular formula C9H18N4O. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
Di(1-piperazinyl)methanone can be synthesized through several methods. One common method involves the reaction of piperazine with formaldehyde under controlled conditions. The reaction typically takes place in an aqueous medium with a suitable catalyst to facilitate the formation of the methanone derivative.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where piperazine and formaldehyde are combined under optimized conditions to maximize yield and purity. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the final product.
化学反応の分析
Types of Reactions
Di(1-piperazinyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The nitrogen atoms in the piperazine ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
Di(1-piperazinyl)methanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: this compound derivatives are explored for their potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of di(1-piperazinyl)methanone involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact mechanism depends on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
Piperazine: A simpler derivative with a similar ring structure but without the methanone group.
N-Methylpiperazine: A derivative with a methyl group attached to one of the nitrogen atoms.
Phenyl(piperazin-1-yl)methanone: A compound with a phenyl group attached to the piperazine ring.
Uniqueness
Di(1-piperazinyl)methanone is unique due to the presence of the methanone group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of more complex molecules.
特性
分子式 |
C9H18N4O |
|---|---|
分子量 |
198.27 g/mol |
IUPAC名 |
di(piperazin-1-yl)methanone |
InChI |
InChI=1S/C9H18N4O/c14-9(12-5-1-10-2-6-12)13-7-3-11-4-8-13/h10-11H,1-8H2 |
InChIキー |
WKSZAWDBMJQRKJ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C(=O)N2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-dimethyl-3-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13505825.png)
![1-Amino-1-[4-(propan-2-yloxy)phenyl]propan-2-one hydrochloride](/img/structure/B13505830.png)


![Ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B13505854.png)
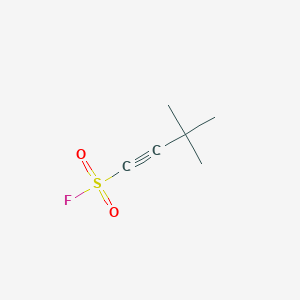
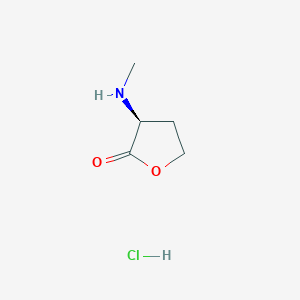
![4-amino-1,6-dimethyl-1H,6H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione](/img/structure/B13505874.png)
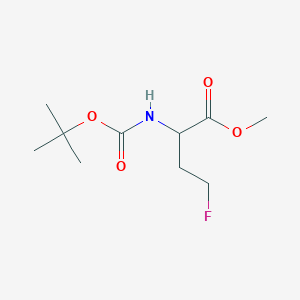
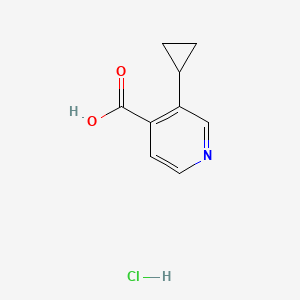
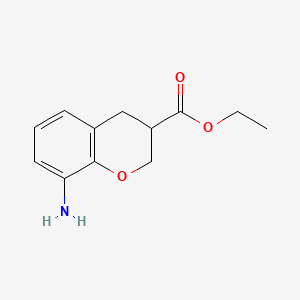
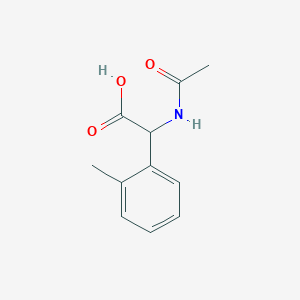
![Tert-butyl n-[(3s)-1-bromo-2-oxopentan-3-yl]carbamate](/img/structure/B13505901.png)
